molecular formula C16H11ClO3 B2497455 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one CAS No. 720674-96-4

3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2497455
CAS No.: 720674-96-4
M. Wt: 286.71
InChI Key: VQSVJGFIHBAURU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a 4-chlorophenyl group, a hydroxyl group at the 6th position, and a methyl group at the 4th position on the chromen-2-one scaffold

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylresorcinol, and ethyl acetoacetate.

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 4-methylresorcinol in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst, such as piperidine, to form the chromen-2-one scaffold.

    Hydroxylation: The final step involves the hydroxylation of the chromen-2-one scaffold at the 6th position using a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a dihydro derivative.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-6-oxo-4-methyl-2H-chromen-2-one.

    Reduction: Formation of 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antioxidant, antimicrobial, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one: Lacks the hydroxyl group at the 6th position, resulting in different biological activities.

    6-hydroxy-4-methyl-2H-chromen-2-one: Lacks the 4-chlorophenyl group, affecting its chemical reactivity and biological properties.

    4-methyl-2H-chromen-2-one: Lacks both the 4-chlorophenyl and hydroxyl groups, making it less versatile in chemical reactions and biological applications.

Uniqueness

3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both the 4-chlorophenyl and hydroxyl groups, which confer distinct chemical reactivity and a broad spectrum of biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVJGFIHBAURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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